8-[(4-Fluorophenyl)methoxy]quinoline
Description
Properties
IUPAC Name |
8-[(4-fluorophenyl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAIESMICFNIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Fluorophenyl)methoxy]quinoline typically involves the O-alkylation of 8-hydroxyquinoline with 4-fluorobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the 4-fluorobenzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Fluorophenyl)methoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
8-[(4-Fluorophenyl)methoxy]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-[(4-Fluorophenyl)methoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the disruption of cellular processes in microorganisms and cancer cells. The presence of the 4-fluorobenzyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: A parent compound with similar chemical properties but lacking the 4-fluorobenzyl group.
4-chloroquinoline: A derivative with a chlorine substituent instead of the fluorobenzyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity.
Uniqueness
8-[(4-Fluorophenyl)methoxy]quinoline is unique due to the presence of the 4-fluorobenzyl group, which enhances its chemical stability, binding affinity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Q & A
What are the optimal synthetic routes for 8-[(4-Fluorophenyl)methoxy]quinoline in laboratory settings?
Basic Synthesis Methodology
The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. A common approach begins with halogenated quinoline precursors, where the methoxy group is introduced via alkylation or etherification. For example, the 4-fluorophenylmethoxy group can be appended using a palladium-catalyzed coupling reaction under inert conditions. Reaction optimization focuses on controlling steric hindrance and electronic effects to ensure regioselectivity . Purification is achieved via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC) .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Characterization Workflow
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the substitution pattern and verifying the absence of regioisomers. Infrared (IR) spectroscopy identifies functional groups like C-O-C (methoxy) and C-F stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For quantitative analysis, reverse-phase HPLC with UV detection is employed, using acetonitrile/water gradients to resolve closely related impurities .
How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Advanced Computational Analysis
Density Functional Theory (DFT) calculations model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. Vibrational frequency analysis aligns with experimental IR data to confirm functional group assignments. Solvent effects on reactivity can be simulated using polarizable continuum models (PCM). These insights guide synthetic modifications to enhance stability or biological activity .
How can researchers resolve contradictions in biological activity data for fluorinated quinoline derivatives?
Advanced Data Reconciliation Strategies
Discrepancies in IC₅₀ values or target specificity often arise from variations in assay conditions (e.g., pH, solvent systems) or cell-line specificity. To address this:
- Perform dose-response curves under standardized conditions.
- Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.
- Compare logP and solubility data to assess bioavailability differences.
For example, studies on similar pyrazoloquinolines revealed that substituent positioning (e.g., 4-fluorophenyl vs. 3-chlorophenyl) alters inhibitory activity against iNOS by 2–3 orders of magnitude .
What are the primary biological targets of this compound derivatives?
Basic Biological Profiling
Fluorinated quinolines often target enzymes involved in inflammatory or oncogenic pathways. For instance:
- Inducible Nitric Oxide Synthase (iNOS) : IC₅₀ values in the low micromolar range (e.g., 1.2–3.5 µM) are reported for analogs with similar substitution patterns .
- Kinases : Fluorine’s electronegativity enhances interactions with ATP-binding pockets.
- Antimicrobial Targets : The 4-fluorophenyl group improves membrane permeability, aiding activity against Gram-positive pathogens .
How does substituent variation on the quinoline core influence pharmacokinetic properties?
Advanced Structure-Activity Relationship (SAR) Analysis
A comparative study of substituents reveals:
| Substituent Position | Effect on LogP | Bioavailability (%) | Target Affinity (Ki, nM) |
|---|---|---|---|
| 8-Methoxy | +0.5 | 45–55 | iNOS: 1200 |
| 5-Fluoro | +0.3 | 60–70 | Kinase X: 85 |
| 4-Fluorophenylmethoxy | +1.2 | 30–40 | iNOS: 350 |
The 4-fluorophenylmethoxy group increases lipophilicity (logP) but reduces oral bioavailability due to poor aqueous solubility. Fluorine at position 8 enhances metabolic stability by resisting CYP450 oxidation .
What experimental designs are recommended for evaluating the compound’s photophysical properties?
Advanced Methodology for Material Science Applications
To assess potential in organic electronics:
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity.
- Fluorescence Quantum Yield : Compare using integrating sphere setups with reference standards (e.g., quinine sulfate).
- Electrochemical Analysis : Cyclic voltammetry determines HOMO/LUMO levels relative to ferrocene/ferrocenium.
For example, trifluoromethoxy-substituted quinolines exhibit redshifted emission (λem = 450–470 nm) due to extended conjugation .
How can crystallographic studies elucidate the binding mode of this compound to biological targets?
Advanced Structural Biology Approaches
X-ray crystallography of ligand-protein complexes identifies key interactions:
- The quinoline nitrogen forms hydrogen bonds with active-site residues.
- The 4-fluorophenyl group engages in π-π stacking with aromatic side chains (e.g., tyrosine).
- Methoxy oxygen participates in water-mediated hydrogen bonding.
Resolution of ≤2.0 Å is critical for visualizing fluorine’s van der Waals interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
